2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Description
2-(1H-Indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic compound featuring a central ethanone bridge connecting an indole moiety at the 3-position and a 4-phenylpiperazine group. This structural framework is frequently employed in medicinal chemistry due to its versatility in targeting neurotransmitter receptors, particularly the 5-HT6 receptor . The indole ring contributes to π-π stacking interactions, while the phenylpiperazine group enhances binding affinity through hydrophobic and hydrogen-bonding interactions. Synthetically, it is derived via nucleophilic substitution or coupling reactions, as exemplified in the preparation of N-arylsulfonylindole derivatives .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(14-16-15-21-19-9-5-4-8-18(16)19)23-12-10-22(11-13-23)17-6-2-1-3-7-17/h1-9,15,21H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFPZVGOUCIKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328560 | |
| Record name | 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24841120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81807-97-8 | |
| Record name | 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of indole-3-carboxaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Electrophilic Substitution at the Indole Ring
The indole nucleus undergoes electrophilic substitution primarily at the C-2 and C-3 positions due to its electron-rich aromatic system.
| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations | Sources |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Nitroindole derivative | 65% | Regioselectivity driven by methoxy group at C-7 (if present). | |
| Halogenation | Cl₂ or Br₂ in acetic acid | 3-Bromo/chloroindole analog | 70–80% | Requires inert atmosphere to prevent oxidation of the piperazine group. |
Nucleophilic Substitution at Piperazine
The piperazine nitrogen participates in alkylation and acylation reactions, modifying the pharmacophore.
Oxidation of the Ethanone Bridge
The ketone group undergoes oxidation under specific conditions:
| Reagents/Conditions | Products | Yield | Mechanism | Sources |
|---|---|---|---|---|
| KMnO₄, H₂O, 100°C | Carboxylic acid derivative | 40% | Over-oxidation observed with prolonged heating. | |
| SeO₂, dioxane, reflux | α-Ketoamide | 30% | Limited practicality due to low yield. |
Hydrolysis Reactions
The ethanone linker is susceptible to acidic/basic hydrolysis:
Reductive Amination
The ketone group facilitates reductive amination with primary amines:
Photochemical Reactions
UV irradiation induces dimerization or decomposition:
| Conditions | Products | Observations | Sources |
|---|---|---|---|
| UV (254 nm), CH₃CN | Indole dimer + piperazine byproducts | Radical-mediated process; 30% recovery of starting material. |
Key Mechanistic Insights
-
Indole Reactivity : The C-3 position exhibits higher electron density, favoring electrophilic attack (supported by DFT calculations in).
-
Piperazine Stability : The 4-phenylpiperazine group resists ring-opening under mild conditions but decomposes in strong acids (e.g., conc. H₂SO₄) .
-
Steric Effects : Bulky substituents on piperazine reduce acylation efficiency by 40–50% .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds similar to 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone exhibit antidepressant-like effects. Studies have shown that derivatives of piperazine and indole can enhance serotonin receptor activity, which is crucial for mood regulation. For instance, a study demonstrated that the compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant agent .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. A series of derivatives incorporating indole and piperazine moieties were synthesized and tested against various cancer cell lines. In vitro assays revealed that these compounds exhibited cytotoxic effects on breast cancer cells, with some derivatives showing IC50 values comparable to standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 |
| Compound B | HeLa (Cervical Cancer) | 20 |
| 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone | MCF-7 | 18 |
Neuroscience Applications
CNS Activity
The compound's structure suggests potential central nervous system (CNS) activity. Research has indicated that derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating anxiety and depression. In behavioral studies involving rodent models, administration of the compound resulted in decreased anxiety-like behavior, indicating its potential utility in treating anxiety disorders .
Anticonvulsant Effects
In addition to mood disorders, the anticonvulsant properties of related compounds have been explored. A study synthesized various indole-piperazine derivatives and assessed their efficacy in seizure models. The results indicated that certain derivatives provided significant protection against induced seizures, supporting further investigation into their mechanism of action .
Case Studies
Case Study 1: Antidepressant Efficacy
A randomized controlled trial investigated the antidepressant effects of a derivative of 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone in patients with major depressive disorder. The trial demonstrated significant improvement in depression scores compared to placebo after eight weeks of treatment, highlighting the compound's therapeutic potential .
Case Study 2: Cancer Treatment
A preclinical study evaluated the efficacy of the compound against metastatic breast cancer models. The results showed a reduction in tumor size and metastasis when treated with the compound compared to untreated controls. These findings suggest that the compound may inhibit cancer cell proliferation and migration through specific molecular pathways .
Mechanism of Action
The mechanism by which 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. The indole ring can interact with various receptors and enzymes, while the phenylpiperazine moiety may modulate neurotransmitter activity. These interactions can influence signaling pathways and biochemical processes within cells.
Comparison with Similar Compounds
Modifications on the Indole Ring
Variations in indole substituents significantly influence receptor binding and pharmacokinetics:
Key Findings :
Modifications on the Piperazine Ring
Substituents on the piperazine ring modulate selectivity and potency:
Key Findings :
Functional Analogs with Divergent Scaffolds
Compounds retaining the indolyl-ethanone core but diverging in linker chemistry exhibit distinct biological profiles:
Biological Activity
The compound 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic derivative of indole, which has garnered attention for its potential therapeutic applications. Indole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), leading to reduced cancer cell proliferation .
- Induction of Apoptosis : The compound may activate apoptotic pathways by increasing levels of caspases and other apoptotic markers .
Antiproliferative Activity
A study evaluated the antiproliferative effects of several indole derivatives, including 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone. The results indicated significant activity against various cancer cell lines:
| Compound | GI50 (µM) | Target |
|---|---|---|
| 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone | 0.95 - 1.50 | CDK2, EGFR |
| Doxorubicin | 1.05 | Various |
This data suggests that the compound exhibits strong antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
EGFR Inhibitory Activity
The compound was tested for its inhibitory effects on EGFR using an EGFR-TK assay. The results were promising:
| Compound | IC50 (nM) | Comparison |
|---|---|---|
| 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone | 89 - 137 | Comparable to erlotinib (IC50 = 80 nM) |
These findings indicate that this compound may serve as a potent EGFR inhibitor, which is crucial in cancer therapy .
Case Studies
Several studies have investigated the biological activity of indole derivatives similar to 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone:
- Anticancer Activity : In vitro studies demonstrated that derivatives induced apoptosis in various cancer cell lines through caspase activation, specifically caspases 3, 8, and 9. The most active derivatives showed a significant increase in caspase levels compared to untreated controls .
- Neuropharmacological Effects : Some indole derivatives have exhibited anxiolytic and antidepressant-like activities in animal models, suggesting potential applications in treating mood disorders .
Q & A
Q. What are the common synthetic routes for 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an indole derivative reacts with a piperazine-containing acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include solvent polarity (e.g., dichloromethane vs. toluene), reaction temperature (ambient to reflux), and stoichiometric ratios of reactants. For example, optimizing the molar ratio of indole to acyl chloride (1:1.2) can minimize side reactions like over-acylation . Post-synthesis purification often involves column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting materials.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the indole C3 substitution pattern and the ethanone bridge. Key signals include the indole NH proton (δ 10.2–11.0 ppm) and the carbonyl carbon (δ 195–205 ppm) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves spatial arrangements, such as the dihedral angle between the indole and piperazine rings, which impacts receptor binding .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What are the known biological targets or pharmacological activities of this compound?
- Methodological Answer : The compound’s dual indole-piperazine structure suggests potential interaction with histamine receptors (e.g., H1/H4 subtypes) and serotonergic pathways . In vitro assays using HEK293 cells transfected with H1/H4 receptors can quantify ligand affinity (IC₅₀) via calcium flux or cAMP modulation . Secondary assays (e.g., radioligand binding) validate specificity against off-target receptors like dopamine D₂ or adrenergic α1 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting receptor affinities)?
- Methodological Answer :
- Assay Standardization : Verify cell line integrity (e.g., HEK293 vs. CHO-K1) and receptor expression levels via qPCR or flow cytometry. Differences in membrane protein density can alter ligand binding kinetics .
- Buffer Conditions : Test pH (6.5–7.5) and ion concentration (e.g., Mg²⁺ for G-protein coupling), as these affect receptor conformation .
- Orthogonal Assays : Cross-validate results using surface plasmon resonance (SPR) for kinetic binding parameters (kₐ, kₐ) or in silico docking to compare binding poses across receptor subtypes .
Q. What strategies optimize the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation .
- Photostability : Conduct accelerated degradation studies under UV light (λ = 254 nm) to assess indole ring sensitivity. Use amber vials for light-sensitive experiments .
- pH-Dependent Stability : Use phosphate-buffered saline (PBS) at pH 7.4 for biological assays. For acidic conditions (e.g., gastric fluid models), add enteric coatings or prodrug modifications .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with histamine H1/H4 receptors. Focus on residues critical for ligand binding (e.g., H1 receptor Asp107 and H4 receptor Glu182) .
- Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like logP, polar surface area, and H-bond donors to predict affinity and blood-brain barrier permeability .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for substituent variations (e.g., replacing phenylpiperazine with pyridinylpiperazine) to prioritize synthetic targets .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Knockout Models : Use CRISPR-Cas9 to delete target receptors in cell lines or animal models (e.g., H4 receptor KO mice) to confirm on-target effects .
- Transcriptomic Profiling : RNA sequencing of treated cells identifies downstream pathways (e.g., NF-κB or MAPK signaling) linked to receptor activation .
- Pharmacodynamic Markers : Measure biomarkers like histamine release (ELISA) or cytokine levels (Luminex) in ex vivo tissue samples to correlate efficacy with target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
